Cas no 19736-04-0 (1,3-dimethyl-1H-pyrazolo3,4-bpyridin-5-amine)

1,3-dimethyl-1H-pyrazolo3,4-bpyridin-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- 1,3-DIMETHYL-1H-INDAZOL-6-YL-6-BORONIC ACID
- 1,3-dimethyl-1H-indazol-6-ylboronic acid
- 1,3-Dimethyl-1H-indazole-6-boronic acid
- 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-ylamine
- 1,3-dimethylindazol-6-ylboronic acid
- 6-Borono-1,3-dimethyl-1H-indazole
- AG-B-76821
- CTK7I2620
- OR40165
- EN300-27239
- AKOS000139840
- 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, AldrichCPR
- SCHEMBL3353659
- D86124
- ALBB-021584
- MFCD09040556
- 1,3-DIMETHYLPYRAZOLO[3,4-B]PYRIDIN-5-AMINE
- 1H-pyrazolo[3,4-b]pyridin-5-amine, 1,3-dimethyl-
- DB-147021
- STK351793
- 19736-04-0
- LS-06501
- Z235344337
- CS-0215662
- 1,3-dimethyl-1H-pyrazolo3,4-bpyridin-5-amine
-
- MDL: MFCD09040556
- Inchi: InChI=1S/C8H10N4/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h3-4H,9H2,1-2H3
- InChI Key: CGHVUVLKTJNDHK-UHFFFAOYSA-N
- SMILES: CC1=NN(C)C2=C1C=C(C=N2)N
Computed Properties
- Exact Mass: 162.090546336g/mol
- Monoisotopic Mass: 162.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 56.7Ų
1,3-dimethyl-1H-pyrazolo3,4-bpyridin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27239-2.5g |
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
19736-04-0 | 95% | 2.5g |
$538.0 | 2023-02-14 | |
Chemenu | CM270071-5g |
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
19736-04-0 | 95% | 5g |
$842 | 2021-08-18 | |
Chemenu | CM270071-1g |
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
19736-04-0 | 95% | 1g |
$*** | 2023-03-30 | |
TRC | B430995-50mg |
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
19736-04-0 | 50mg |
$ 135.00 | 2022-06-07 | ||
Chemenu | CM270071-5g |
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
19736-04-0 | 95% | 5g |
$*** | 2023-03-30 | |
Matrix Scientific | 080321-1g |
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
19736-04-0 | 1g |
$525.00 | 2023-09-08 | ||
A2B Chem LLC | AF13305-50mg |
1,3-Dimethyl-1h-pyrazolo[3,4-b]pyridin-5-amine |
19736-04-0 | 95% | 50mg |
$127.00 | 2024-04-20 | |
A2B Chem LLC | AF13305-10g |
1,3-Dimethyl-1h-pyrazolo[3,4-b]pyridin-5-amine |
19736-04-0 | 95% | 10g |
$1339.00 | 2024-04-20 | |
1PlusChem | 1P00B0OP-10g |
1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-AMINE |
19736-04-0 | 95% | 10g |
$1592.00 | 2024-06-17 | |
1PlusChem | 1P00B0OP-1g |
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
19736-04-0 | 95% | 1g |
$451.00 | 2025-03-12 |
1,3-dimethyl-1H-pyrazolo3,4-bpyridin-5-amine Related Literature
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Jun Sun,Fangcheng He,Zhongyao Wang,Dingwu Pan,Pengcheng Zheng,Chengli Mou,Zhichao Jin Chem. Commun., 2018,54, 6040-6043
-
S. Ahmed Chem. Commun., 2009, 6421-6423
Additional information on 1,3-dimethyl-1H-pyrazolo3,4-bpyridin-5-amine
Professional Introduction to 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No. 19736-04-0)
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, identified by its Chemical Abstracts Service (CAS) number 19736-04-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The unique arrangement of nitrogen atoms in its molecular framework imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structural integrity of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is characterized by a fused bicyclic system consisting of a pyrazole ring connected to a pyridine ring. The presence of two methyl groups at the 1-position and an amine substituent at the 5-position further modulates its chemical reactivity and biological interactions. This specific configuration has been leveraged in synthetic chemistry to develop derivatives with enhanced pharmacological profiles, particularly in the context of modulating enzyme activity and receptor binding.
In recent years, 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine has been extensively studied for its potential role in addressing various neurological and inflammatory disorders. Preclinical investigations have highlighted its ability to interact with multiple targets, including kinases and transcription factors, which are pivotal in regulating cellular signaling pathways associated with diseases such as cancer, neurodegeneration, and autoimmune conditions. The compound’s dual functionality—its capacity to serve as both a ligand and a modulator—has positioned it as a promising candidate for further exploration in drug design.
One of the most compelling aspects of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is its observed selectivity in binding to certain biological targets while minimizing off-target effects. This selectivity is critical for developing drugs with improved therapeutic indices. Researchers have utilized computational modeling and high-throughput screening techniques to elucidate the binding mechanisms of this compound with proteins such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. These studies have revealed that the compound’s amine group at the 5-position plays a crucial role in stabilizing interactions with these targets through hydrogen bonding and electrostatic interactions.
The synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired heterocyclic core efficiently. These synthetic strategies not only enhance the scalability of production but also allow for the introduction of diverse functional groups at strategic positions within the molecule. This flexibility is essential for generating libraries of derivatives with tailored pharmacological properties.
Current research endeavors are focused on optimizing the pharmacokinetic properties of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine to improve its bioavailability and reduce metabolic degradation. Techniques such as prodrug design and formulation engineering are being explored to enhance delivery efficiency. Additionally, studies are underway to investigate the compound’s potential in combination therapies, where it may synergize with other drugs to achieve greater therapeutic efficacy while mitigating resistance mechanisms.
The safety profile of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is another critical area of focus. Preclinical toxicology studies have been conducted to assess its acute and chronic toxicity levels. These studies have provided valuable insights into its metabolic pathways and potential side effects, which are essential for guiding clinical trial design and ensuring patient safety during therapeutic use. The compound’s favorable safety profile in animal models has fueled optimism about its translation from bench to bedside.
The future prospects for 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine are bright, with ongoing clinical trials evaluating its efficacy in treating specific medical conditions. Collaborative efforts between academic researchers and pharmaceutical companies are driving innovation in this field by integrating cutting-edge technologies such as artificial intelligence (AI) for drug discovery optimization. AI-driven platforms can predict novel derivatives of this compound with enhanced biological activity based on vast datasets derived from experimental results.
In conclusion,1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-aminedemonstrates remarkable potential as a pharmacological tool due to its unique structural features and versatile biological interactions. Its role in modulating key signaling pathways makes it a cornerstone in modern drug development efforts aimed at addressing complex diseases. As research continues to uncover new applications for this compound, 19736–04–0 will undoubtedly remain at the forefront of medicinal chemistry innovation.
19736-04-0 (1,3-dimethyl-1H-pyrazolo3,4-bpyridin-5-amine) Related Products
- 96650-17-8(2-(4-hydroxybutyl)-3-methyl-1,3-benzothiazol-3-ium iodide)
- 1504537-67-0(3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-amine)
- 2490402-59-8(9-hydroxyazecan-4-one hydrochloride)
- 1339580-55-0(3-2-bromo-1-(2-fluorophenyl)ethoxyoxolane)
- 2034236-79-6(N-[2-(2-methylimidazol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide)
- 36796-55-1(N-(3-fluorophenyl)-1-methylpiperidin-4-amine)
- 1270063-01-8((2R)-2-amino-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid)
- 217322-58-2(2-Propanol, 1-azido-3-(4-chlorophenoxy)-)
- 1535288-37-9(6,7,8-trifluoroisoquinoline)
- 872208-71-4(N-(3-chlorophenyl)-2-({2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)acetamide)
